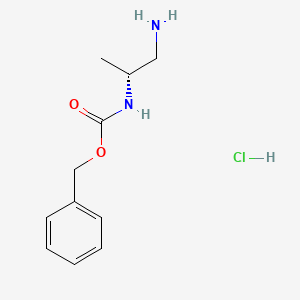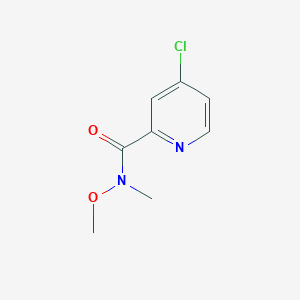
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common names, and its role or uses. It may also include its classification or the family of compounds it belongs to.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel compounds involving chlorophenyl groups has been explored, demonstrating the chemical's utility in creating substances with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the reactivity of chlorophenyl derivatives under certain conditions, providing insight into the structural properties and potential applications of such compounds (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental fate and impact of chlorophenyl compounds, including their degradation and toxicological effects, have been thoroughly reviewed. Studies on chlorophenols and their derivatives have evaluated their moderate toxic effects on mammalian and aquatic life, as well as their persistence and bioaccumulation potential under various environmental conditions (Krijgsheld & Gen, 1986). This research underscores the importance of understanding the environmental behavior of chlorophenyl compounds to mitigate their potential adverse effects.
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of chlorinated phenols, among other hazardous compounds. Zero-valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, highlighting the role of such technologies in treating contaminated environments and improving overall ecosystem health (Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. However, not all compounds will have information available in all these categories. It’s also important to note that analyzing and interpreting this information requires a strong background in chemistry. If you have questions about a specific category or need help understanding certain concepts, feel free to ask!
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXFSAGJUCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)

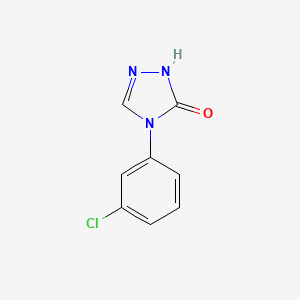
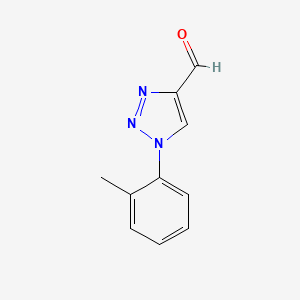
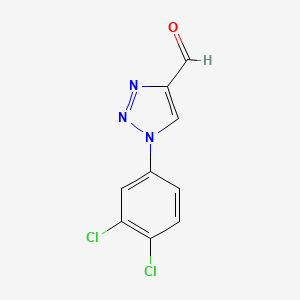
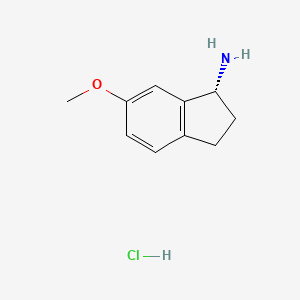

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
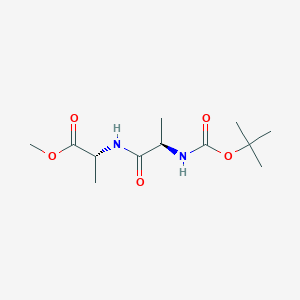
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)


